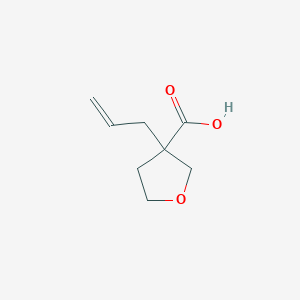

3-Prop-2-enyloxolane-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Prop-2-enyloxolane-3-carboxylic acid is a chemical compound with the molecular formula C8H12O3 and a molecular weight of 156.18 . It is also known by its IUPAC name, 3-allyltetrahydro-3-furancarboxylic acid .

Molecular Structure Analysis

The InChI code for 3-Prop-2-enyloxolane-3-carboxylic acid is 1S/C8H12O3/c1-2-3-8(7(9)10)4-5-11-6-8/h2H,1,3-6H2,(H,9,10) . This code provides a unique identifier for the molecule, which can be used to generate its structural formula.Applications De Recherche Scientifique

Enhanced Liquid Crystal Properties

Research on 1,3-dioxolane-terminated liquid crystals, closely related to the structure of 3-Prop-2-enyloxolane-3-carboxylic acid, shows that the introduction of 1,3-dioxolane as a terminal group significantly increases the positive dielectric anisotropy and birefringence. This makes them suitable for use in liquid crystal displays (LCDs) with lower threshold voltage, wider nematic range, and higher birefringence, thus enhancing display performance (Chen et al., 2015).

Propionic Acid Extraction

The extraction of propionic acid, an important carboxylic acid in the chemical industry, from aqueous waste streams and fermentation broth is a critical area of research. Studies focusing on reactive extraction using various extractants and modifiers have shown improved extraction efficiencies. This research is pivotal for the recovery of valuable chemicals from waste streams (Keshav et al., 2009).

Microbial Propionic Acid Production

Microbial fermentation is a promising method for producing propionic acid, a substance used in food, cosmetics, plastics, and pharmaceutical industries. Advances in metabolic engineering and bioprocessing technologies are paving the way for more efficient biological production routes, addressing challenges such as high downstream purification costs (Gonzalez-Garcia et al., 2017).

Stereoselective Formation of 1,3-Dioxolanes

The stereoselective formation of substituted 1,3-dioxolanes, through a three-component assembly involving alkenes, carboxylic acids, and silyl enol ethers, has been demonstrated. This method is significant for the synthesis of complex molecules with precise control over their three-dimensional structure (Shimogaki et al., 2015).

Catalytic Oxidation of Lignite

The catalytic oxidation of lignite to carboxylic acids using molecular oxygen in an aqueous FeCl3 solution represents an environmentally friendly approach to producing important industrial chemicals. This method minimizes the use of harmful catalysts and high temperatures, highlighting the potential for sustainable chemical production (Yang et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

3-prop-2-enyloxolane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-2-3-8(7(9)10)4-5-11-6-8/h2H,1,3-6H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWOQCVINBTWKOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CCOC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Prop-2-enyloxolane-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(E)-2-(quinolin-2-ylmethylidene)hydrazin-1-yl]benzoic acid](/img/structure/B2681841.png)

![4-{[2-(Dimethylamino)ethyl]amino}-4-oxobutanoic acid](/img/structure/B2681846.png)

![(3AS,6aS)-hexahydrofuro[3,4-d]isoxazole](/img/structure/B2681848.png)

![(2Z)-2-[(4-chlorophenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2681851.png)

![2-(3-Chloro-4-ethoxyphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2681856.png)